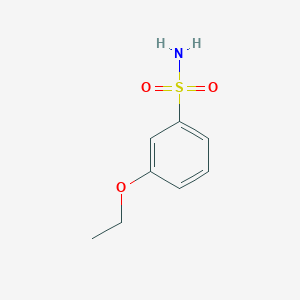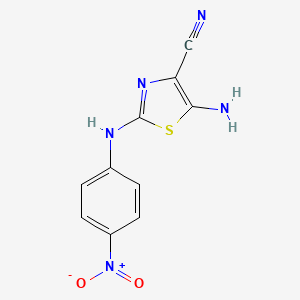
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H21F3N4O and its molecular weight is 366.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of related compounds often involves multi-step chemical reactions. For example, the creation of novel isoxazolines and isoxazoles through [3+2] cycloaddition, utilizing N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, demonstrates the complexity and creativity in designing molecules for specific applications. These processes involve intramolecular cyclization, condensation with arylnitrile oxides, and regiospecific 1,3-dipolar cycloaddition, highlighting the intricate methodologies used in the synthesis of these compounds (Rahmouni et al., 2014).
Coordination Complexes and Antioxidant Activity
Another area of interest is the formation of coordination complexes using pyrazole-acetamide derivatives, which have been characterized and analyzed for their antioxidant activity. This indicates a potential application in the development of antioxidants, which are crucial for protecting cells from oxidative damage. The study on Co(II) and Cu(II) coordination complexes illustrates how these compounds can form supramolecular architectures through hydrogen bonding, contributing to their antioxidant properties (Chkirate et al., 2019).
Antimicrobial and Antitumor Applications
Compounds related to "N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide" have also been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, the creation of new heterocycles incorporating the antipyrine moiety and their evaluation as antimicrobial agents show the potential health-related applications of these compounds. Such studies demonstrate the versatility of these compounds in combating various diseases and conditions (Bondock et al., 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with piperidine, followed by the reaction of the resulting product with 4-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole. The final step involves the reaction of the resulting product with N-(tert-butoxycarbonyl)glycine to yield the desired compound.", "Starting Materials": [ "5-methyl-1H-pyrazole-3-carboxylic acid", "piperidine", "4-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole", "N-(tert-butoxycarbonyl)glycine" ], "Reaction": [ "Step 1: 5-methyl-1H-pyrazole-3-carboxylic acid is reacted with piperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-5-methyl-1H-pyrazole-3-carboxamide.", "Step 2: The product from step 1 is reacted with 4-chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF) to yield N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)pyrazole-4-carboxamide.", "Step 3: The product from step 2 is reacted with N-(tert-butoxycarbonyl)glycine in the presence of a coupling agent such as DCC and a catalyst such as DMAP to yield the desired compound, N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetamide." ] } | |
Numéro CAS |
2034201-46-0 |
Formule moléculaire |
C18H21F3N4O |
Poids moléculaire |
366.388 |
Nom IUPAC |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H21F3N4O/c1-12-9-16(24-23-12)25-7-5-15(6-8-25)22-17(26)11-13-3-2-4-14(10-13)18(19,20)21/h2-4,9-10,15H,5-8,11H2,1H3,(H,22,26)(H,23,24) |
Clé InChI |
TXTUYGVPFIALBD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CC(=CC=C3)C(F)(F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




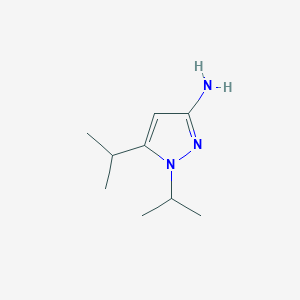
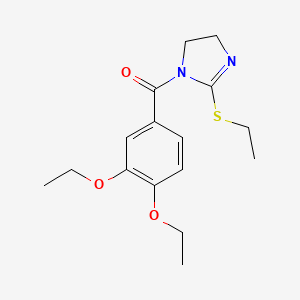
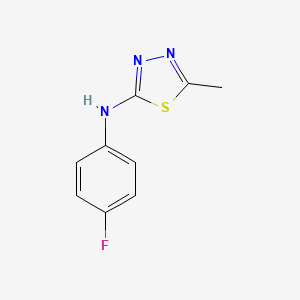
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methoxyphenyl)amino]acetamide](/img/structure/B2798056.png)
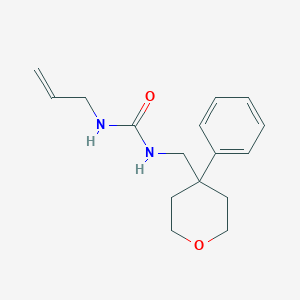
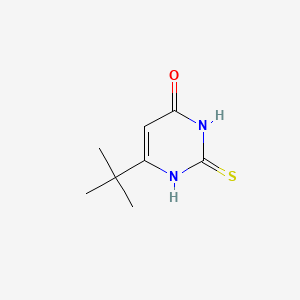

![Ethyl 2-[2-(carbamoyl(hydroxyimino)methyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2798062.png)
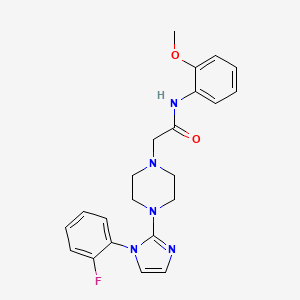
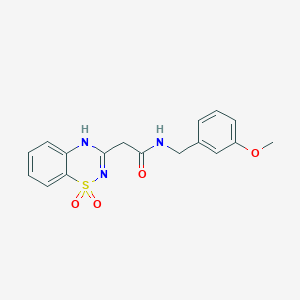
![[1-(2-Chloropyridine-4-carbonyl)-3-(propan-2-yl)piperidin-3-yl]methanol](/img/structure/B2798067.png)
